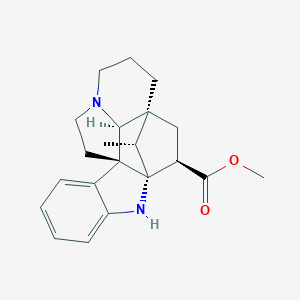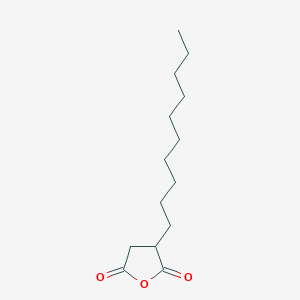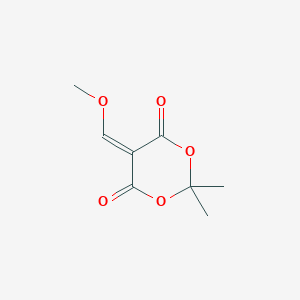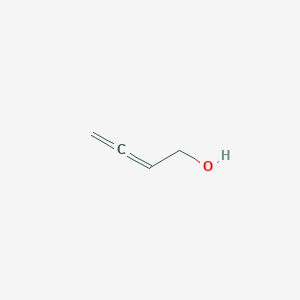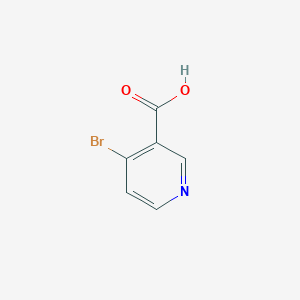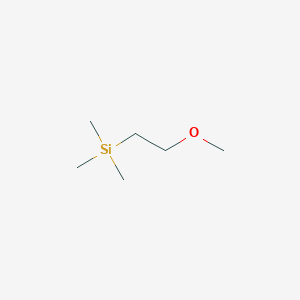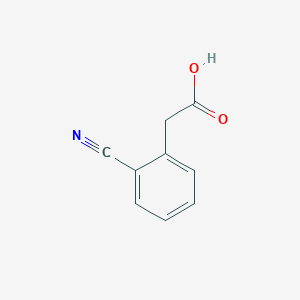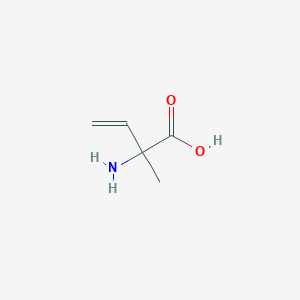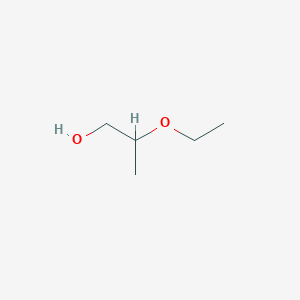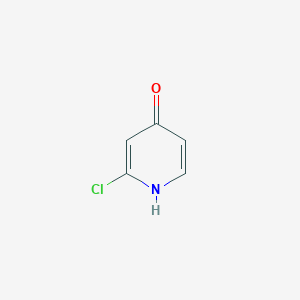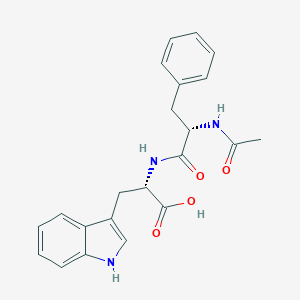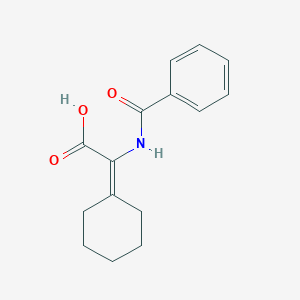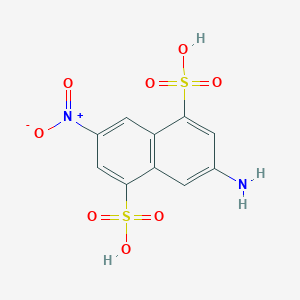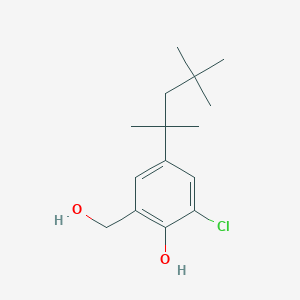
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-, also known as Chloramphenicol, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
Mecanismo De Acción
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, thereby preventing the synthesis of new proteins in the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit mitochondrial protein synthesis and to have an effect on the immune system. Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has also been shown to have an effect on the liver, with reports of liver toxicity in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is a powerful antibiotic that is effective against a wide range of bacterial infections. It is also relatively inexpensive and easy to produce. However, it has been associated with a number of side effects, including bone marrow suppression and aplastic anemia. In addition, there is growing concern about the development of antibiotic resistance, which could limit the usefulness of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col in the future.
Direcciones Futuras
There are a number of potential future directions for research on Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. One area of interest is the development of new antibiotics that are less likely to cause antibiotic resistance. Another area of interest is the development of new drugs that can be used to treat bacterial infections that are resistant to Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. Finally, research is needed to better understand the biochemical and physiological effects of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col, particularly with regard to its effects on the liver and the immune system.
Métodos De Síntesis
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is synthesized through a complex chemical process that involves the reaction of p-nitrophenol with thionyl chloride, followed by the addition of 3,5-di-t-butylsalicylaldehyde and sodium hydroxide. The resulting compound is then chlorinated with thionyl chloride to produce Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col.
Aplicaciones Científicas De Investigación
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. It has also been used in the treatment of some protozoan infections.
Propiedades
Número CAS |
16372-99-9 |
|---|---|
Nombre del producto |
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)- |
Fórmula molecular |
C15H23ClO2 |
Peso molecular |
270.79 g/mol |
Nombre IUPAC |
2-chloro-6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H23ClO2/c1-14(2,3)9-15(4,5)11-6-10(8-17)13(18)12(16)7-11/h6-7,17-18H,8-9H2,1-5H3 |
Clave InChI |
DZWNZYZSYZYMEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
Otros números CAS |
16372-99-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



